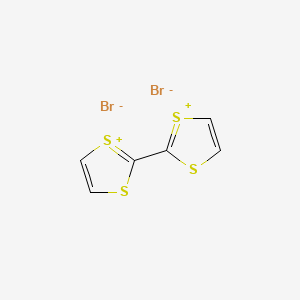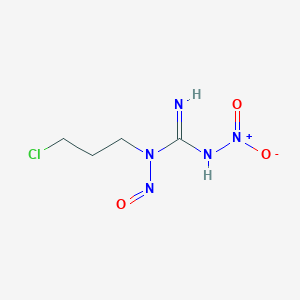
N-(3-Chloropropyl)-N'-nitro-N-nitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropyl group, a nitro group, and a nitrosoguanidine moiety
Méthodes De Préparation
The synthesis of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine typically involves the reaction of 3-chloropropylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with 3-chloropropylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential mutagenic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the synthesis of various industrial chemicals and materials, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine involves its interaction with cellular components. The nitrosoguanidine moiety can form reactive intermediates that interact with DNA, leading to mutations. This mutagenic effect is primarily due to the formation of DNA adducts, which can cause errors during DNA replication. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine can be compared with other nitrosoguanidine derivatives, such as N-methyl-N’-nitro-N-nitrosoguanidine. While both compounds exhibit mutagenic properties, N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is unique due to the presence of the chloropropyl group, which influences its reactivity and potential applications. Similar compounds include:
- N-methyl-N’-nitro-N-nitrosoguanidine
- N-ethyl-N’-nitro-N-nitrosoguanidine
- N-(2-Chloroethyl)-N’-nitro-N-nitrosoguanidine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
64398-16-9 |
|---|---|
Formule moléculaire |
C4H8ClN5O3 |
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C4H8ClN5O3/c5-2-1-3-9(8-11)4(6)7-10(12)13/h1-3H2,(H2,6,7) |
Clé InChI |
SJFOSXQPHQXPBA-UHFFFAOYSA-N |
SMILES canonique |
C(CN(C(=N)N[N+](=O)[O-])N=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
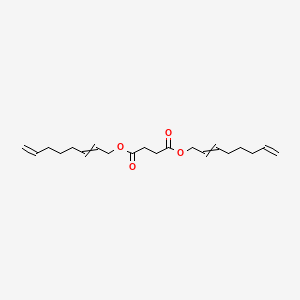

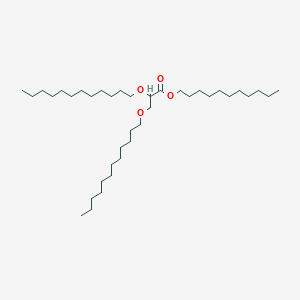
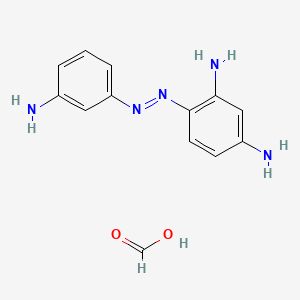
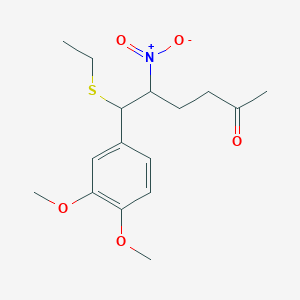
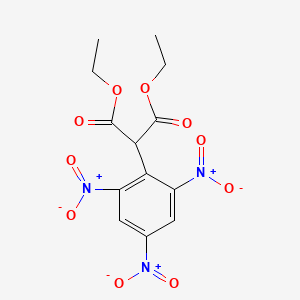
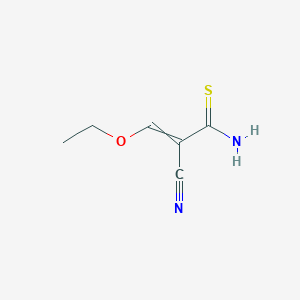
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

